Cas no 50590-07-3 (3-Iodo-4-nitrophenol)

3-Iodo-4-nitrophenol is a halogenated nitrophenol compound primarily used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features—an iodine substituent and a nitro group on the phenol ring—impart reactivity useful for cross-coupling reactions, electrophilic substitutions, and as a building block for more complex molecules. The iodine moiety enhances its utility in metal-catalyzed transformations, while the nitro group offers opportunities for further functionalization. This compound is valued for its stability under standard conditions and precise reactivity profile, making it suitable for applications in medicinal chemistry and material science. Proper handling is required due to potential irritant properties.
3-Iodo-4-nitrophenol structure
3-Iodo-4-nitrophenol structure
商品名:3-Iodo-4-nitrophenol
CAS番号:50590-07-3
MF:C6H4INO3
メガワット:265.0053
MDL:MFCD11617270
CID:372035
PubChem ID:56924453

3-Iodo-4-nitrophenol 化学的及び物理的性質

名前と識別子

    • 3-Iodo-4-nitrophenol
    • 4-IODO-3-NITROPHENOL
    • Phenol, 3-iodo-4-nitro-
    • 3-Iodo-4-nitro-phenol
    • LS10155
    • WT82597
    • FCH1405649
    • SY058780
    • OR400409
    • AX8213888
    • AB0025166
    • ST24022919
    • W6582
    • MFCD11617270
    • AKOS015853903
    • FT-0639912
    • Piperazine,1-(3-bromophenyl)-
    • CS-W019053
    • A850138
    • GS-3925
    • 50590-07-3
    • SCHEMBL2568667
    • DB-051795
    • MDL: MFCD11617270
    • インチ: 1S/C6H4INO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H
    • InChIKey: FIWCMSJAIDKMNX-UHFFFAOYSA-N
    • ほほえんだ: IC1C([H])=C(C([H])=C([H])C=1[N+](=O)[O-])O[H]

計算された属性

  • せいみつぶんしりょう: 264.92400
  • どういたいしつりょう: 264.92359g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66
  • 互変異性体の数: 3
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 2.176
  • ゆうかいてん: 121-123 ºC
  • ふってん: 382.5℃ at 760 mmHg
  • PSA: 66.05000
  • LogP: 2.42820
  • ようかいせい: 使用できません

3-Iodo-4-nitrophenol セキュリティ情報

3-Iodo-4-nitrophenol 税関データ

  • 税関コード:2908999090
  • 税関データ:

    中国税関コード:

    2908999090

    概要:

    290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

3-Iodo-4-nitrophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB438591-250 mg
3-Iodo-4-nitrophenol, 95%; .
50590-07-3 95%
250MG
€122.80 2022-06-10
Ambeed
A116206-25g
3-Iodo-4-nitrophenol
50590-07-3 97%
25g
$391.0 2025-02-25
Alichem
A014003485-250mg
3-Iodo-4-nitrophenol
50590-07-3 97%
250mg
$499.20 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065922-250mg
3-Iodo-4-nitrophenol
50590-07-3 97%
250mg
¥61.00 2024-05-11
Chemenu
CM117375-10g
3-Iodo-4-nitrophenol
50590-07-3 95%+
10g
$278 2024-07-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065922-25g
3-Iodo-4-nitrophenol
50590-07-3 97%
25g
¥2693.00 2024-05-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I24480-1g
3-Iodo-4-nitrophenol
50590-07-3 97%
1g
¥127.0 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I831684-5g
3-Iodo-4-nitrophenol
50590-07-3 95%
5g
921.60 2021-05-17
Apollo Scientific
OR400409-1g
3-Iodo-4-nitrophenol
50590-07-3 95%
1g
£65.00 2023-09-01
Chemenu
CM117375-25g
3-Iodo-4-nitrophenol
50590-07-3 95+%
25g
$929 2021-06-17

3-Iodo-4-nitrophenol 関連文献

3-Iodo-4-nitrophenolに関する追加情報

3-Iodo-4-nitrophenol: A Comprehensive Overview

3-Iodo-4-nitrophenol, also known by its CAS number 50590-07-3, is a compound of significant interest in various fields of chemistry, particularly in medicinal and organic synthesis. This compound is characterized by its unique structure, which combines an iodo group at the 3-position and a nitro group at the 4-position on a phenol ring. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for research and applications.

The synthesis of 3-Iodo-4-nitrophenol typically involves multi-step processes, often starting from phenol derivatives. One common approach is the nitration of phenol followed by iodination at specific positions. The nitration step is carefully controlled to ensure the nitro group occupies the para position relative to the hydroxyl group. Subsequent iodination at the meta position relative to the hydroxyl group yields the desired product. This process requires precise control over reaction conditions, including temperature and reagent ratios, to achieve high purity and yield.

Recent studies have highlighted the potential of 3-Iodo-4-nitrophenol in medicinal chemistry. The compound has been investigated for its potential as an intermediate in drug synthesis, particularly in the development of anti-inflammatory and antiviral agents. Researchers have found that the nitro group enhances the compound's ability to interact with biological targets, while the iodo group contributes to its stability and solubility properties.

In addition to its medicinal applications, 3-Iodo-4-nitrophenol has also been explored in organic synthesis as a versatile building block. Its ability to undergo various substitution reactions makes it valuable in constructing complex molecules with specific functional groups. For instance, the iodo group can be replaced with other substituents using nucleophilic aromatic substitution techniques, enabling the creation of derivatives with tailored properties.

The physical properties of 3-Iodo-4-nitrophenol are well-documented. It exists as a crystalline solid with a melting point around 210°C and is sparingly soluble in water but more soluble in organic solvents such as dichloromethane and ethanol. Its UV-vis spectrum shows strong absorption bands due to conjugation within the aromatic ring, which is influenced by both the nitro and iodo substituents.

From an environmental perspective, understanding the fate and transport of 3-Iodo-4-nitrophenol is crucial for assessing its potential impact on ecosystems. Recent research has focused on its degradation pathways under various environmental conditions, including photodegradation and microbial metabolism. These studies suggest that while the compound is relatively stable under normal conditions, it can undergo transformation under specific environmental stressors.

In conclusion, 3-Iodo-4-nitrophenol (CAS No 50590-07-3) is a versatile compound with promising applications in medicinal chemistry and organic synthesis. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop novel compounds with specific biological activities or physical properties. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to remain an important focus in chemical research.

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